4-Amino-2-methyl-3,5-pyridinedicarbonitrile
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Overview
Description
4-Amino-2-methyl-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H6N4 It is characterized by the presence of an amino group, a methyl group, and two cyano groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methyl-3,5-pyridinedicarbonitrile with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Amino-2-methyl-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Some derivatives may exhibit biological activity, making them candidates for pharmaceutical research.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Similar in structure but lacks the amino and methyl groups.
3-Pyridinecarbonitrile: Another structural isomer with different substitution patterns.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amino group and a methyl group but differs in the core structure .
Uniqueness
4-Amino-2-methyl-3,5-pyridinedicarbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81305-87-5 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-amino-2-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-7(3-10)8(11)6(2-9)4-12-5/h4H,1H3,(H2,11,12) |
InChI Key |
CGCUYQGQTDJCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1C#N)N)C#N |
Origin of Product |
United States |
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